molecular formula C12H21NO5 B1585858 (2R,4S)-N-Boc-4-Hydroxypiperidine-2-Carboxylic Acid Methyl Ester CAS No. 321744-26-7

(2R,4S)-N-Boc-4-Hydroxypiperidine-2-Carboxylic Acid Methyl Ester

Cat. No.: B1585858
CAS No.: 321744-26-7
M. Wt: 259.3 g/mol
InChI Key: RNMVWSAJMIKMDY-DTWKUNHWSA-N
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Description

(2R,4S)-N-Boc-4-Hydroxypiperidine-2-Carboxylic Acid Methyl Ester is a chiral compound that plays a significant role in organic synthesis. It is often used as a building block in the synthesis of various pharmaceuticals and biologically active molecules. The compound features a piperidine ring, which is a common structural motif in many natural products and drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of trans-4-hydroxy-D-proline with Boc-formic acid under basic conditions to form the desired ester .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-N-Boc-4-Hydroxypiperidine-2-Carboxylic Acid Methyl Ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

    Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly used.

    Substitution: Reagents like tosyl chloride (TsCl) or mesyl chloride (MsCl) can be used to convert the hydroxyl group into a good leaving group, facilitating substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol.

Scientific Research Applications

(2R,4S)-N-Boc-4-Hydroxypiperidine-2-Carboxylic Acid Methyl Ester has numerous applications in scientific research:

    Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.

    Medicine: It is a key intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.

    Industry: The compound is utilized in the production of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of (2R,4S)-N-Boc-4-Hydroxypiperidine-2-Carboxylic Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amine group can be deprotected under acidic conditions, allowing the compound to interact with its target. The hydroxyl group at the 4-position can form hydrogen bonds or participate in other interactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    (2R,4R)-4-Hydroxyproline: Another chiral compound with a similar structure but different stereochemistry.

    (2S,4S)-4-Hydroxyproline: Similar to (2R,4R)-4-Hydroxyproline but with different stereochemistry.

    N-Boc-4-Hydroxyproline Methyl Ester: A related compound with a proline ring instead of a piperidine ring.

Uniqueness

(2R,4S)-N-Boc-4-Hydroxypiperidine-2-Carboxylic Acid Methyl Ester is unique due to its specific stereochemistry and the presence of both a Boc-protected amine and a hydroxyl group. This combination of functional groups and stereochemistry makes it a valuable intermediate in the synthesis of various biologically active molecules.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2R,4S)-4-hydroxypiperidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-5-8(14)7-9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMVWSAJMIKMDY-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C[C@@H]1C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370342
Record name 1-tert-Butyl 2-methyl (2R,4S)-4-hydroxypiperidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321744-26-7
Record name 1-(1,1-Dimethylethyl) 2-methyl (2R,4S)-4-hydroxy-1,2-piperidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321744-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butyl 2-methyl (2R,4S)-4-hydroxypiperidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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